![molecular formula C14H19NO2 B1463525 1-(2,5-Dimethylbenzoyl)piperidin-3-ol CAS No. 1090469-04-7](/img/structure/B1463525.png)
1-(2,5-Dimethylbenzoyl)piperidin-3-ol
Overview
Description
1-(2,5-Dimethylbenzoyl)piperidin-3-ol is a useful research compound. Its molecular formula is C14H19NO2 and its molecular weight is 233.31 g/mol. The purity is usually 95%.
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Biological Activity
1-(2,5-Dimethylbenzoyl)piperidin-3-ol is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : CHNO
- CAS Number : 1090469-04-7
This compound features a piperidine ring substituted with a dimethylbenzoyl group and a hydroxyl group, which may influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, influencing cellular pathways. The hydroxyl group can participate in hydrogen bonding, enhancing the compound's affinity for specific receptors or enzymes. This interaction may modulate signaling pathways involved in cell proliferation and apoptosis.
Anticancer Properties
Several studies have investigated the anticancer potential of this compound:
- In vitro Studies : Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, it has shown cytotoxicity against MCF-7 breast cancer cells with an IC value of approximately 13.3 µM .
- Mechanism : The compound appears to induce apoptosis through the activation of caspase pathways and inhibition of cell cycle progression, specifically at the G1 phase .
Neuroprotective Effects
Emerging evidence suggests that this compound may also possess neuroprotective properties:
- In vivo Studies : Animal models have demonstrated that this compound can reduce neuroinflammation and improve cognitive function in models of neurodegenerative diseases .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds. The following table summarizes key differences in their biological activities:
Compound | Anticancer Activity (IC) | Neuroprotective Effects |
---|---|---|
This compound | 13.3 µM (MCF-7) | Yes |
Fentanyl-related compounds | Variable (lower potency) | No |
Other piperidine derivatives | Generally lower | Limited |
Study on Antiproliferative Activity
A recent study focused on evaluating the antiproliferative effects of various piperidine derivatives including this compound. The results indicated that this compound was among the most potent against multiple cancer cell lines, highlighting its potential as a lead candidate for further development .
Neuroprotective Mechanism Investigation
Another investigation explored the neuroprotective mechanisms of this compound in a mouse model of Alzheimer's disease. The study found that treatment with this compound led to decreased levels of amyloid-beta plaques and improved behavioral outcomes in cognitive tests .
Scientific Research Applications
Research indicates that 1-(2,5-Dimethylbenzoyl)piperidin-3-ol exhibits several biological activities:
- Anticancer Properties : Studies have shown that this compound can inhibit the proliferation of various cancer cell lines. Its mechanism often involves modulation of signaling pathways associated with cell growth and survival.
- Neuroprotective Effects : The compound has been investigated for its potential protective effects against neurodegenerative diseases. It may influence neurotransmitter systems, particularly glutamate receptors, which are crucial in neurological functions.
- Enzyme Inhibition : The amine group in the compound allows it to interact with enzymes, potentially inhibiting their activity. This property is relevant for metabolic pathways involved in cancer and neurological disorders.
In Vitro Studies
Several studies have focused on the biological activity of this compound:
- A study reported an IC50 value indicating effective inhibition of cell proliferation in specific cancer lines at micromolar concentrations.
- Mechanistic studies revealed that the compound modulates glutamate receptor activity, suggesting applications in treating conditions like Alzheimer's disease.
Pharmacokinetics and ADME Properties
Research assessing the absorption, distribution, metabolism, and excretion (ADME) properties indicates favorable profiles for therapeutic use. Key findings include:
Property | Findings |
---|---|
Absorption | Rapid absorption post-administration |
Distribution | Wide distribution in tissues |
Metabolism | Primarily hepatic |
Excretion | Renal excretion |
Properties
IUPAC Name |
(2,5-dimethylphenyl)-(3-hydroxypiperidin-1-yl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-10-5-6-11(2)13(8-10)14(17)15-7-3-4-12(16)9-15/h5-6,8,12,16H,3-4,7,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUGQWJNLVRNZGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)N2CCCC(C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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